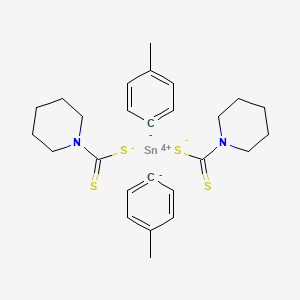
Di(p-tolyl)tin bis(piperidine dithiocarbamate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(p-tolyl)tin bis(piperidine dithiocarbamate) is a coordination compound that belongs to the class of organotin dithiocarbamates These compounds are characterized by the presence of tin atoms coordinated to dithiocarbamate ligands, which are sulfur-containing ligands derived from dithiocarbamic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di(p-tolyl)tin bis(piperidine dithiocarbamate) typically involves the reaction of di(p-tolyl)tin dichloride with ammonium piperidine dithiocarbamate. The reaction is carried out in a suitable solvent, such as dichloromethane, under stirring conditions. The general reaction can be represented as follows:
Di(p-tolyl)tin dichloride+Ammonium piperidine dithiocarbamate→Di(p-tolyl)tin bis(piperidine dithiocarbamate)+Ammonium chloride
The reaction mixture is stirred for several hours at room temperature, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for di(p-tolyl)tin bis(piperidine dithiocarbamate) are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature, solvent, and stirring time, are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Di(p-tolyl)tin bis(piperidine dithiocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The dithiocarbamate ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions are typically carried out in the presence of a suitable base, such as triethylamine, under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.
科学研究应用
Di(p-tolyl)tin bis(piperidine dithiocarbamate) has several scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its stabilizing properties
作用机制
The mechanism of action of di(p-tolyl)tin bis(piperidine dithiocarbamate) involves its ability to chelate metal ions and interact with thiol groups in proteins. This interaction can inhibit the activity of metal-dependent enzymes and disrupt cellular processes. The compound’s high reactivity with thiol groups makes it effective in targeting specific molecular pathways, such as those involved in oxidative stress and apoptosis .
相似化合物的比较
Similar Compounds
Diethyldithiocarbamate: Known for its use in medicine as an alcohol deterrent and its potential anticancer properties.
Zineb: A dithiocarbamate fungicide used in agriculture.
Thiram: Another dithiocarbamate fungicide with applications in agriculture and industry.
Uniqueness
Di(p-tolyl)tin bis(piperidine dithiocarbamate) is unique due to its specific coordination environment and the presence of p-tolyl groups, which can influence its reactivity and stability.
属性
CAS 编号 |
76448-33-4 |
|---|---|
分子式 |
C26H34N2S4Sn |
分子量 |
621.5 g/mol |
IUPAC 名称 |
methylbenzene;piperidine-1-carbodithioate;tin(4+) |
InChI |
InChI=1S/2C7H7.2C6H11NS2.Sn/c2*1-7-5-3-2-4-6-7;2*8-6(9)7-4-2-1-3-5-7;/h2*3-6H,1H3;2*1-5H2,(H,8,9);/q2*-1;;;+4/p-2 |
InChI 键 |
QETIDTZEGFHXGX-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Sn+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14442649.png)
![1,1'-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14442656.png)
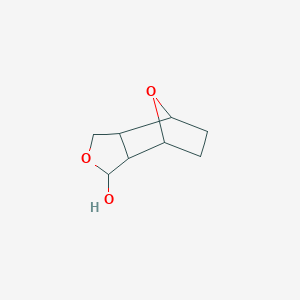
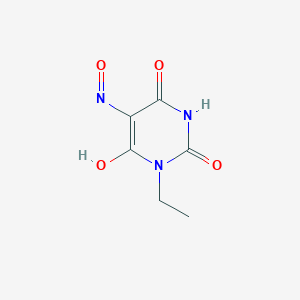
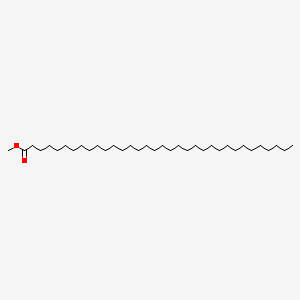
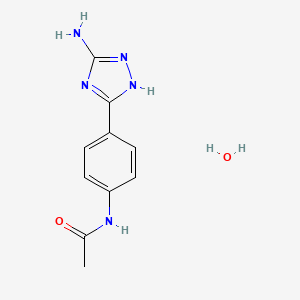

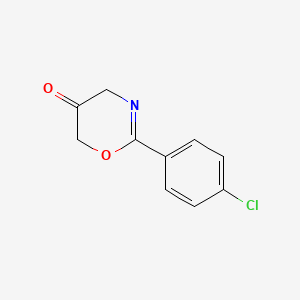
![3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium](/img/structure/B14442705.png)
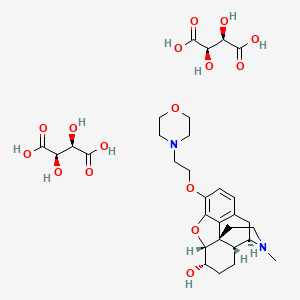
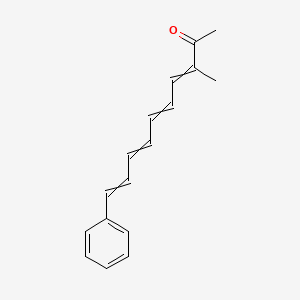
![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)


